(R)-1-(2-Chlorophenyl)ethanol
Overview
Description
®-1-(2-Chlorophenyl)ethanol is an organic compound with the molecular formula C8H9ClO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a 2-chlorophenyl group. The ® designation indicates the specific spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-1-(2-Chlorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-chloroacetophenone using a chiral reducing agent. This method ensures the production of the ®-enantiomer with high enantiomeric purity. The reaction typically employs reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to achieve the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the synthesis of ®-1-(2-Chlorophenyl)ethanol may involve catalytic hydrogenation of 2-chloroacetophenone using a chiral catalyst. This method allows for large-scale production while maintaining high enantiomeric excess. The choice of catalyst and reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Chlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-chloroacetophenone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the hydroxyl group can lead to the formation of 2-chlorophenylethane.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or thiols
Major Products Formed
Oxidation: 2-chloroacetophenone
Reduction: 2-chlorophenylethane
Substitution: Various substituted phenylethanols depending on the nucleophile used
Scientific Research Applications
®-1-(2-Chlorophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-1-(2-Chlorophenyl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group can form hydrogen bonds with active sites, while the 2-chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
®-1-(2-Chlorophenyl)ethanol can be compared with other similar compounds, such as:
(S)-1-(2-Chlorophenyl)ethanol: The enantiomer of the ®-form, which has different spatial arrangement and potentially different biological activity.
2-Chloroacetophenone: The ketone form, which lacks the hydroxyl group and has different reactivity.
2-Chlorophenylethane: The fully reduced form, which lacks both the hydroxyl group and the carbonyl group.
The uniqueness of ®-1-(2-Chlorophenyl)ethanol lies in its chiral nature and the presence of both a hydroxyl group and a 2-chlorophenyl group, which confer specific reactivity and potential biological activity.
Properties
IUPAC Name |
(1R)-1-(2-chlorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUBOVLGCYUYFX-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120466-66-2 | |
Record name | (1R)-1-(2-chlorophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (R)-1-(2-Chlorophenyl)ethanol contribute to the synthesis of chiral metal complexes?
A1: this compound serves as a crucial starting material for synthesizing enantiomerically pure planar chiral ruthenium complexes. [] When reacted with [CpRu(CH3CN)3][OTf], it selectively forms (Rp,R)-[CpRu(η6-(R)-1-(2-chlorophenyl)ethanol)][OTf] ((Rp,R)-1). In this complex, the ruthenium metal coordinates to the arene ring of this compound, establishing planar chirality due to the restricted rotation around the ruthenium-arene bond. [] This complex can be further modified to introduce a diphenylphosphine group, yielding a chiral phosphine ligand.
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